molecular formula C8H9N5O B14271714 3-(6-Amino-9H-purin-9-yl)prop-2-en-1-ol CAS No. 156518-71-7

3-(6-Amino-9H-purin-9-yl)prop-2-en-1-ol

Cat. No.: B14271714
CAS No.: 156518-71-7
M. Wt: 191.19 g/mol
InChI Key: NCVDSBMWHMKUNU-UHFFFAOYSA-N
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Description

3-(6-Amino-9H-purin-9-yl)prop-2-en-1-ol is a chemical compound that belongs to the purine family It is characterized by the presence of an amino group at the 6th position of the purine ring and a prop-2-en-1-ol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Amino-9H-purin-9-yl)prop-2-en-1-ol typically involves the reaction of 6-amino-9H-purine with an appropriate alkylating agent. One common method is the reaction of 6-amino-9H-purine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide, at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(6-Amino-9H-purin-9-yl)prop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted purines, oxo derivatives, and reduced forms of the original compound .

Scientific Research Applications

3-(6-Amino-9H-purin-9-yl)prop-2-en-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-Amino-9H-purin-9-yl)prop-2-en-1-ol involves its interaction with specific molecular targets. The amino group and the purine ring structure allow it to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-9H-purin-2-ol
  • (6-Amino-9H-purin-9-yl)methanol
  • N-[(E)-3-[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]

Uniqueness

3-(6-Amino-9H-purin-9-yl)prop-2-en-1-ol is unique due to its specific side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-(6-aminopurin-9-yl)prop-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O/c9-7-6-8(11-4-10-7)13(5-12-6)2-1-3-14/h1-2,4-5,14H,3H2,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVDSBMWHMKUNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C=CCO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30778765
Record name 3-(6-Amino-9H-purin-9-yl)prop-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30778765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156518-71-7
Record name 3-(6-Amino-9H-purin-9-yl)prop-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30778765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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